Ethyl 4-bromo-3-methylbenzoate
Overview
Description
Ethyl 4-bromo-3-methylbenzoate is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . It is a colorless to yellow liquid with a strong pungent smell and is soluble in organic solvents such as alcohols and ethers but insoluble in water . This compound is widely used in various fields, including pesticides, medicine, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-3-methylbenzoate is typically synthesized by reacting ethyl p-methylbenzoate with bromine. The reaction involves the following steps:
Reaction with Bromine: Ethyl p-methylbenzoate is reacted with an excess of bromine at an appropriate temperature.
Filtration: The reaction mixture is filtered to remove any impurities.
Distillation: The filtered mixture is distilled to separate the desired product.
Crystallization: The distilled product is crystallized to obtain pure this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves the use of industrial-grade equipment for filtration, distillation, and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Reduction Reactions: The ester group can be reduced to an alcohol.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution Reactions: Products include ethyl 4-amino-3-methylbenzoate or ethyl 4-thio-3-methylbenzoate.
Reduction Reactions: Products include 4-bromo-3-methylbenzyl alcohol.
Oxidation Reactions: Products include 4-bromo-3-methylbenzoic acid.
Scientific Research Applications
Ethyl 4-bromo-3-methylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of other organic compounds.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes and pesticides.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-3-methylbenzoate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Ethyl 4-bromo-3-methylbenzoate can be compared with similar compounds such as:
Ethyl 4-chloro-3-methylbenzoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-fluoro-3-methylbenzoate: Similar structure but with a fluorine atom instead of bromine.
Ethyl 4-iodo-3-methylbenzoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: this compound is unique due to the presence of the bromine atom, which makes it more reactive in substitution reactions compared to its chloro, fluoro, and iodo counterparts .
Properties
IUPAC Name |
ethyl 4-bromo-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGDAWLJINYIFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617442 | |
Record name | Ethyl 4-bromo-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160313-69-9 | |
Record name | Ethyl 4-bromo-3-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160313-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-bromo-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-bromo-3-methyl-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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